S-Ethyl-N-phenyl-isothiourea S-Ethyl-N-phenyl-isothiourea
Brand Name: Vulcanchem
CAS No.: 19801-34-4
VCID: VC20764137
InChI: InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)
SMILES: CCSC(=NC1=CC=CC=C1)N
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol

S-Ethyl-N-phenyl-isothiourea

CAS No.: 19801-34-4

Cat. No.: VC20764137

Molecular Formula: C9H12N2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

S-Ethyl-N-phenyl-isothiourea - 19801-34-4

CAS No. 19801-34-4
Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
IUPAC Name ethyl N'-phenylcarbamimidothioate
Standard InChI InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)
Standard InChI Key LAXNJIWNBHHMDO-UHFFFAOYSA-N
SMILES CCSC(=NC1=CC=CC=C1)N
Canonical SMILES CCSC(=NC1=CC=CC=C1)N

Chemical Identification and Structure

Basic Identification

S-Ethyl-N-Phenyl-Isothiourea is a small molecule compound belonging to the isothiourea class. It is identified by several key identifiers in chemical databases and literature:

ParameterValue
CAS Number19801-34-4
Chemical FormulaC9H12N2S
Molecular Weight180.27 g/mol
DrugBank Accession NumberDB03707
SynonymsEthyl N'-phenylcarbamimidothioate

The compound is characterized by its isothiourea functional group with specific substitutions that contribute to its unique chemical and biological properties .

Structural Features

The molecular structure of S-Ethyl-N-Phenyl-Isothiourea features:

  • An isothiourea functional group core

  • An ethyl group attached to the sulfur atom

  • A phenyl group connected to one of the nitrogen atoms

This structure confers distinct physicochemical properties that influence its reactivity and biological activity. The arrangement of atoms results in a molecule with specific electron distribution patterns that affect its interaction with biological systems, particularly enzymes .

Physicochemical Properties

Physical Properties

S-Ethyl-N-Phenyl-Isothiourea typically appears as a solid at room temperature. Its moderate molecular weight of 180.27 g/mol places it in a favorable range for drug-like compounds, complying with Lipinski's Rule of Five for potential drug candidates .

Solubility Profile

The compound demonstrates solubility characteristics that make it suitable for laboratory and research applications:

SolventSolubility
EthanolModerate to good
DMSO (Dimethyl sulfoxide)Good
WaterLimited

This solubility profile allows for the preparation of stock solutions for various experimental settings, particularly for biological assays and chemical reactions .

Stability Considerations

Like many isothioureas, S-Ethyl-N-Phenyl-Isothiourea may be susceptible to degradation under certain conditions, including:

  • Exposure to strong oxidizing agents

  • Prolonged storage in solution form

  • Exposure to extreme pH conditions

Proper storage recommendations typically include keeping the compound in a cool, dry place, protected from light, and under inert atmosphere for extended preservation of its chemical integrity .

Synthesis Methods

Primary Synthetic Routes

Several approaches have been reported for the synthesis of S-Ethyl-N-Phenyl-Isothiourea, with the following methods being most commonly employed:

Nucleophilic Substitution Reaction

This method involves the reaction between phenylamine (aniline) and ethyl isothiocyanate under controlled conditions. The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the isothiocyanate group, forming the isothiourea structure.

Thiourea Alkylation

This approach starts with N-phenylthiourea, which undergoes selective alkylation at the sulfur atom using ethyl iodide or other suitable ethylating agents. The reaction typically requires a base to facilitate the deprotonation of the thiourea prior to alkylation.

Laboratory Preparation

A common laboratory preparation method involves the reaction of thiourea with ethyl iodide and aniline in a suitable solvent such as ethanol. The reaction proceeds under controlled temperature conditions, and the product is typically purified through recrystallization techniques to obtain the desired compound with high purity.

Chemical Reactivity

Oxidation Reactions

S-Ethyl-N-Phenyl-Isothiourea can undergo oxidation reactions, particularly at the sulfur atom. These reactions typically yield:

  • Sulfoxides - through mild oxidation

  • Sulfones - through more vigorous oxidation conditions

Common oxidizing agents employed include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction Pathways

Under reducing conditions, S-Ethyl-N-Phenyl-Isothiourea can be transformed to yield various thiourea derivatives. Reducing agents such as sodium borohydride have been employed in these transformations, although the specific reaction conditions need careful optimization to achieve selective reduction.

Nucleophilic Substitutions

The compound can participate in nucleophilic substitution reactions, with the sulfur atom often serving as the site for these transformations. Various nucleophiles can attack this position, leading to a diverse range of derivatives with modified properties and activities.

Biological Activity

Nitric Oxide Synthase Inhibition

One of the most significant biological activities of S-Ethyl-N-Phenyl-Isothiourea is its ability to inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This property makes it relevant in research related to:

  • Cardiovascular physiology

  • Neurotransmission

  • Inflammatory responses

  • Immune system modulation

The compound acts as a competitive inhibitor, suggesting that it competes with the natural substrate for binding to the active site of the enzyme .

Structure-Activity Relationship

Research on S-Ethyl-N-Phenyl-Isothiourea and related compounds has revealed important structure-activity relationships. For instance, the derivative S-ethyl N-[4-(trifluoromethyl)phenyl] isothiourea (EPIT) demonstrates enhanced selectivity for neuronal NOS (nNOS) compared to other NOS isoforms:

NOS IsoformKi Value (μM) for EPITSelectivity Ratio
nNOS0.321
eNOS9.429-fold
iNOS37115-fold

This comparison highlights how structural modifications to the parent S-Ethyl-N-Phenyl-Isothiourea can significantly alter selectivity profiles, potentially leading to more targeted therapeutic applications .

Research Applications

Medicinal Chemistry

In medicinal chemistry, S-Ethyl-N-Phenyl-Isothiourea serves as:

  • A tool compound for studying NOS biology

  • A template for the development of more selective NOS inhibitors

  • A potential lead compound for drug discovery efforts targeting conditions where NO overproduction is implicated

The ability to modulate nitric oxide production makes this compound and its derivatives interesting candidates for conditions such as neurodegenerative disorders, stroke, and certain inflammatory conditions .

Agricultural Applications

Some research has explored the potential agricultural applications of S-Ethyl-N-Phenyl-Isothiourea, particularly related to:

  • Plant stress responses

  • Ethylene-like activity in plant systems

  • Potential pesticide or herbicide properties

These applications leverage the compound's ability to interact with specific biological pathways in plant systems, although more research is needed to fully establish its efficacy and safety in agricultural contexts .

Dermatological Research

S-Ethyl-N-Phenyl-Isothiourea has been studied for its potential in dermatological applications, particularly related to melanin synthesis. As an inhibitor of certain enzymes involved in the production of melanin, it may have relevance in research related to:

  • Hyperpigmentation disorders

  • Skin lightening agents

  • Understanding melanogenesis pathways

This represents an additional research domain where the compound's inhibitory properties on specific enzyme systems are being explored .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator